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Compound of Interest

Compound Name: 2,3-Dimethyl-2,3-diphenylbutane

Cat. No.: B155905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-dimethyl-2,3-diphenylbutane (CAS No. 1889-67-4), a sterically hindered hydrocarbon

of interest in organic synthesis and material science. Due to the limited availability of public

experimental spectral data, this document focuses on predicted spectroscopic characteristics

based on the compound's structure, supplemented by general experimental protocols.

Compound Overview
2,3-Dimethyl-2,3-diphenylbutane is a white to off-white crystalline solid.[1] Its structure

consists of a central butane backbone symmetrically substituted with two methyl and two

phenyl groups at the C2 and C3 positions. This high degree of substitution results in significant

steric hindrance, influencing its chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties
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Property Value Reference

Molecular Formula C₁₈H₂₂ [1]

Molecular Weight 238.37 g/mol [1]

Melting Point 90-110 °C [2][3]

Boiling Point 306.1 °C at 760 mmHg [2][3]

Density 0.95 - 1.1 g/cm³ [2][3]

Solubility
Insoluble in water; soluble in

toluene.
[4]

Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 2,3-dimethyl-2,3-diphenylbutane. These predictions

are based on established principles of spectroscopy and the known structural features of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 1.3 - 1.5 Singlet 12H -CH₃ (Methyl protons)

~ 7.1 - 7.3 Multiplet 10H
Ar-H (Aromatic

protons)

Table 3: Predicted ¹³C NMR Data
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Chemical Shift (δ) ppm Assignment

~ 25 - 30 -CH₃ (Methyl carbons)

~ 45 - 50 Quaternary carbons (C2 and C3)

~ 125 - 130 Aromatic CH carbons

~ 145 - 150 Aromatic quaternary carbons (ipso-carbons)

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dimethyl-2,3-diphenylbutane is expected to be characterized by

absorptions corresponding to C-H and C=C bonds. A product data sheet from a commercial

supplier notes that the infrared spectrum of their product conforms to the expected structure.[5]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Strong Aliphatic C-H stretch

1600, 1495, 1450 Medium-Weak
Aromatic C=C skeletal

vibrations

~ 1380 Medium C-H bend (methyl)

750 - 700 Strong
Monosubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns resulting from the cleavage of the C-C bonds.

Table 5: Predicted Mass Spectrometry Data
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m/z Interpretation

238 Molecular ion [M]⁺

119
Cleavage of the central C2-C3 bond, forming a

cumyl cation [C₉H₁₁]⁺

105 Loss of a methyl group from the cumyl cation

91
Tropylium ion [C₇H₇]⁺, a common fragment from

alkylbenzenes

77 Phenyl cation [C₆H₅]⁺

Experimental Protocols
While specific experimental details for the acquisition of spectroscopic data for 2,3-dimethyl-
2,3-diphenylbutane are not readily available in the public domain, the following are general

protocols for the techniques discussed.

3.1. NMR Spectroscopy

A sample of 2,3-dimethyl-2,3-diphenylbutane would be dissolved in a deuterated solvent,

such as deuterated chloroform (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR

spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or

500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

3.2. IR Spectroscopy

An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on

an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR

crystal, and the spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry

For mass spectrometry, the sample would be introduced into the mass spectrometer, typically

via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron
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ionization (EI) at 70 eV is a common method for generating the mass spectrum, which would

then be analyzed for the molecular ion and fragmentation patterns.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of 2,3-dimethyl-2,3-diphenylbutane.

Workflow for Spectroscopic Analysis of 2,3-Dimethyl-2,3-diphenylbutane
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

